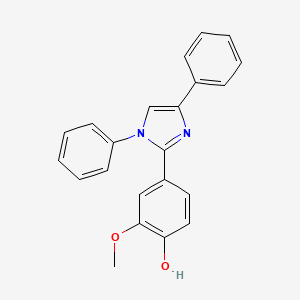![molecular formula C25H36ClNO2 B15165120 4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride CAS No. 590366-97-5](/img/structure/B15165120.png)
4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride is a pyridinium salt, a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals .
Preparation Methods
The synthesis of 4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride typically involves the reaction of 4-carboxypyridine with 4-dodecylbenzyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include organic solvents, bases, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, leading to changes in cell function and signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride can be compared with other pyridinium salts, such as:
- 4-Carboxy-1-methylpyridin-1-ium chloride
- 3-Carboxy-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyridin-1-ium iodide
These compounds share similar structural features but differ in their substituents and specific properties. The uniqueness of this compound lies in its long dodecyl chain, which imparts specific hydrophobic properties and influences its interactions in various applications .
Properties
CAS No. |
590366-97-5 |
|---|---|
Molecular Formula |
C25H36ClNO2 |
Molecular Weight |
418.0 g/mol |
IUPAC Name |
1-[(4-dodecylphenyl)methyl]pyridin-1-ium-4-carboxylic acid;chloride |
InChI |
InChI=1S/C25H35NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-15-23(16-14-22)21-26-19-17-24(18-20-26)25(27)28;/h13-20H,2-12,21H2,1H3;1H |
InChI Key |
RYISJAJXDSRUHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


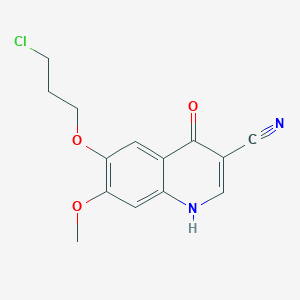
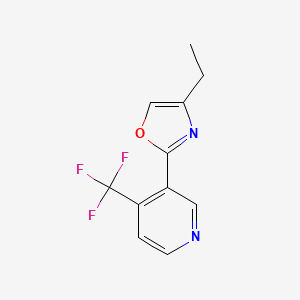
![2-Azido-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B15165043.png)
![1,7-Dioxaspiro[4.4]nonan-8-one, 3,4-bis(phenylmethoxy)-, (3R,4S,5R)-](/img/structure/B15165059.png)
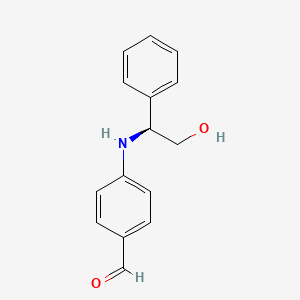
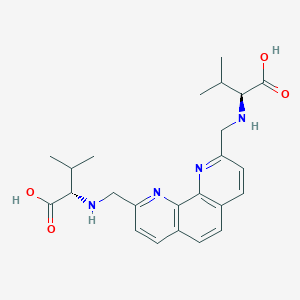
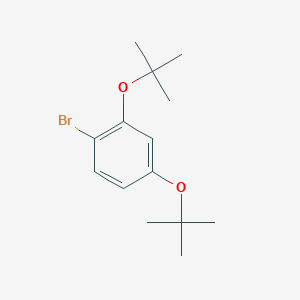
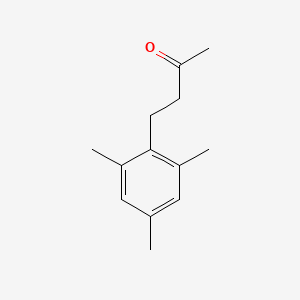
![Pyrazolo[1,5-a]pyrimidine, 3-(4-fluorophenyl)-6-(4-pyridinyl)-](/img/structure/B15165097.png)

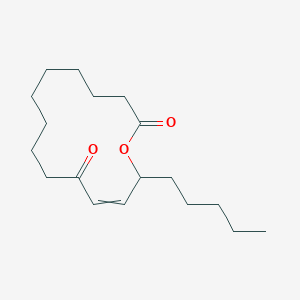
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid](/img/structure/B15165127.png)
![1H-Indole, 5-nitro-1-[(phenylmethoxy)methyl]-](/img/structure/B15165130.png)
